molecular formula C20H30Cl2N2O2S B043355 A-7 Hydrochloride CAS No. 79127-24-5

A-7 Hydrochloride

Cat. No. B043355
CAS RN: 79127-24-5
M. Wt: 433.4 g/mol
InChI Key: XDJCAQBTSCRBHS-UHFFFAOYSA-N
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Description

"A-7 Hydrochloride" is a hypothetical compound for which direct information is not readily available. However, insights into its properties and behaviors can be inferred from related research on hydrochloride compounds and their analyses in various scientific studies.

Synthesis Analysis

The synthesis of hydrochloride salts, including those related to complex organic molecules, involves specific reactions where the target compound is formed with high purity. For instance, the improvement and synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride demonstrate the condensation, N-alkylation, and hydrolysis processes for achieving a high yield of 77.8% without undesirable by-products (Cheng Qing-fang, 2005).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography to determine the arrangement of atoms within a compound. For example, the crystal structure and catalytic mechanism of 7-hydroxymethyl chlorophyll a reductase (HCAR) were elucidated, showing important details about electron transfer mechanisms vital for understanding hydrochloride compounds' interactions (Xiao Wang & Lin Liu, 2016).

Chemical Reactions and Properties

The chemical reactions and properties of hydrochloride compounds can be diverse, depending on the functional groups involved. For instance, the study of transition-metal-promoted reactions of boron hydrides showcases the complex interactions and resultant products that can occur, providing insights into the reactivity of hydrochloride salts in various conditions (D. Kadleček et al., 2000).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding a compound's behavior in different environments. The crystal structure and properties of 7-imino-3-nitroimino-2,4,6,8-tetraazabicyclo[3.3.0]octane hydrochloride, for example, provide valuable information on its thermal stability and reactivity, which are essential for applications in material science (Xinghui Jin & Bingcheng Hu, 2016).

Chemical Properties Analysis

The chemical properties analysis focuses on reactivity, stability, and degradation pathways. For hydrochloride salts, such analysis might include reaction kinetics, mechanism studies, and the impact of various catalysts or environmental conditions on the compound's behavior. Studies like the synthesis, characterization, and thermolysis of 1,1-diamino-2,2-dinitroethylene (FOX-7) and its salts shed light on these aspects, highlighting the sensitive nature of such compounds and their potential uses based on their reactivity profiles (M. Anniyappan et al., 2006).

Scientific Research Applications

  • Biological Research

    • Summary : As a calmodulin antagonist, A-7 Hydrochloride can be used to study calcium signaling in cells .
  • Protein Biology

    • Summary : A-7 Hydrochloride could potentially be used in protein biology to study the interaction of calmodulin with other proteins .
  • Cell Culture and Transfection

    • Summary : In cell culture and transfection, A-7 Hydrochloride could be used to modulate calmodulin activity, which could affect cell behavior .
  • Cell and Gene Therapy

    • Summary : A-7 Hydrochloride could potentially be used in cell and gene therapy research to modulate calmodulin activity .
  • Chromatography

    • Summary : A-7 Hydrochloride could potentially be used in chromatography as a component of the mobile phase to separate compounds based on their interaction with calmodulin .
  • Molecular Testing

    • Summary : A-7 Hydrochloride could potentially be used in molecular testing to study the effects of calmodulin inhibition on molecular processes .
  • Biological Research

    • Summary : As a calmodulin antagonist, A-7 Hydrochloride can be used to study calcium signaling in cells .
  • Protein Biology

    • Summary : A-7 Hydrochloride could potentially be used in protein biology to study the interaction of calmodulin with other proteins .
  • Cell Culture and Transfection

    • Summary : In cell culture and transfection, A-7 Hydrochloride could be used to modulate calmodulin activity, which could affect cell behavior .
  • Cell and Gene Therapy

    • Summary : A-7 Hydrochloride could potentially be used in cell and gene therapy research to modulate calmodulin activity .
  • Chromatography

    • Summary : A-7 Hydrochloride could potentially be used in chromatography as a component of the mobile phase to separate compounds based on their interaction with calmodulin .
  • Molecular Testing

    • Summary : A-7 Hydrochloride could potentially be used in molecular testing to study the effects of calmodulin inhibition on molecular processes .

Safety And Hazards

A-7 Hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClN2O2S.ClH/c21-19-13-9-12-18-17(19)11-10-14-20(18)26(24,25)23-16-8-6-4-2-1-3-5-7-15-22;/h9-14,23H,1-8,15-16,22H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJCAQBTSCRBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657036
Record name N-(10-Aminodecyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

A-7 Hydrochloride

CAS RN

79127-24-5
Record name N-(10-Aminodecyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
AM Ermakov, ON Ermakova, EI Maevsky - Biophysics, 2014 - Springer
… At the same time the inhibitor of calmodulin A 7 hydrochloride blocked regeneration despite the impact of LTAP. Inhibitors of cyclin dependent protein kinases (Olomoucine), JAK2 …
Number of citations: 4 link.springer.com
M Wiciński, B Malinowski… - Experimental and …, 2017 - spandidos-publications.com
… PHE is a full α1-adrenergic receptor agonist, in the control conditions and in the presence of A-7 hydrochloride (Tocris Bioscience). A-7 hydrochloride at a dose of 3 µM/l was selected, …
Number of citations: 28 www.spandidos-publications.com
IG Jurastow, G Krasteva-Christ… - American Journal of …, 2014 - search.proquest.com
… to PLC inhibition by U73122, NO-synthase blockade by L-NAME, inhibition of endoplasmic reticulum Ca2+-ATPase by thapsigargin, blockade of calmodulin by A-7 hydrochloride, …
Number of citations: 2 search.proquest.com
A Saxena, TJ Elder, S Pan, AJ Ragauskas - Composites Part B …, 2009 - Elsevier
Nanocellulosic-xylan films were prepared employing oat spelt xylan, cellulose whiskers and a plasticizer. The mechanical properties of the films were evaluated using tensile testing …
Number of citations: 95 www.sciencedirect.com
SF Grady, AK Pinto, M Hassert… - Journal of Medical …, 2021 - Wiley Online Library
… A total of 50 µM solutions of TAM-OH, TAM citrate, Phorbol 12-myristate 13-acetate (PMA), and A-7 hydrochloride were made in RPMI and 10% DMSO. In a 12-well plate, SEM-1 cells …
Number of citations: 4 onlinelibrary.wiley.com
IG Jurastow, H Schlenz, G Krasteva-Christ… - … MUSCLE: NEW WAYS …, 2013 - atsjournals.org
… endoplasmic reticulum Ca-ATPase by thapsigargin, 2+ inhibition of Rho kinase by y-27632, inhibition of PKA by rp-cAMPs and inhibition of blockade of calmodulin by A-7 hydrochloride, …
Number of citations: 0 www.atsjournals.org
L Li, M Mayer, E Schneider, E Schreiber… - … der Pharmazie: An …, 2003 - Wiley Online Library
As part of a programme to develop fluorescence‐based methods for the study of the interactions between G‐protein coupled receptors (GPCRs) and their ligands the preparation of low …
Number of citations: 9 onlinelibrary.wiley.com
P Siripurapu, D Kankanamge, K Ratnayake… - Journal of Biological …, 2017 - ASBMB
Chemokine-induced directional cell migration is a universal cellular mechanism and plays crucial roles in numerous biological processes, including embryonic development, immune …
Number of citations: 22 www.jbc.org
P Siripurapu - 2017 - rave.ohiolink.edu
… (A) The images show a RAW cell transfected with blue opsin-mCh, incubated with 10 μM A-7 hydrochloride, a CaM antagonist for 30 mins at 37 C, inhibiting the blue opsin induced cell …
Number of citations: 2 rave.ohiolink.edu
SF Grady - 2023 - search.proquest.com
This work consists of two main subject foci: the investigation into the effects of clinically approved breast cancer therapeutic, tamoxifen, against the Zika virus and the design and …
Number of citations: 0 search.proquest.com

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